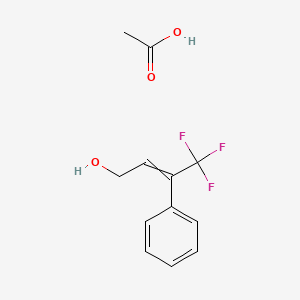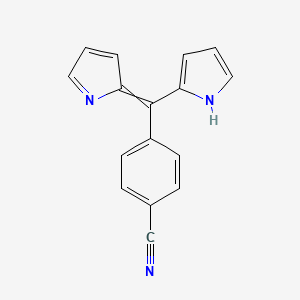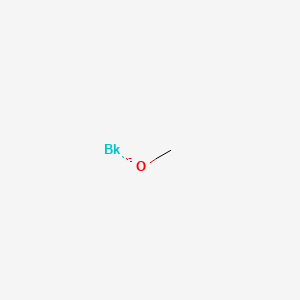![molecular formula C25H21N2OP B12526382 N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea CAS No. 869851-39-8](/img/structure/B12526382.png)
N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea is an organophosphorus compound that features a phosphanyl group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea typically involves the reaction of diphenylphosphine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts like palladium chloride or nickel chloride can be used to form coordination complexes.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Introduction of various functional groups on the phenyl rings.
Coordination: Formation of metal-phosphine complexes.
Scientific Research Applications
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea has several applications in scientific research:
Medicine: Research into its potential as a pharmacophore for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea exerts its effects is primarily through its ability to coordinate with metal centers. The phosphanyl group acts as a donor, forming stable complexes with transition metals. These metal complexes can then participate in
Properties
CAS No. |
869851-39-8 |
|---|---|
Molecular Formula |
C25H21N2OP |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(3-diphenylphosphanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C25H21N2OP/c28-25(26-20-11-4-1-5-12-20)27-21-13-10-18-24(19-21)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,(H2,26,27,28) |
InChI Key |
AYZMOYNBCSRKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
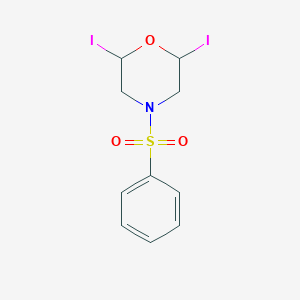
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
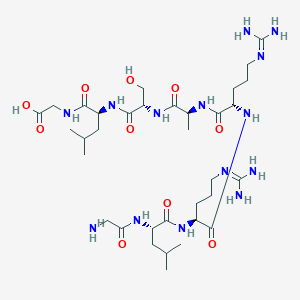
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)


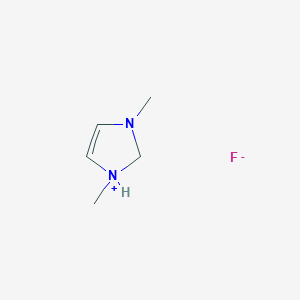
methanone](/img/structure/B12526373.png)
